molecular formula C12H10ClN3 B8569411 5-Allyl-4-chloro-6-(pyridin-2-yl)pyrimidine

5-Allyl-4-chloro-6-(pyridin-2-yl)pyrimidine

Cat. No.: B8569411
M. Wt: 231.68 g/mol
InChI Key: YXOMCSITRXPLDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Allyl-4-chloro-6-(pyridin-2-yl)pyrimidine is a useful research compound. Its molecular formula is C12H10ClN3 and its molecular weight is 231.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

4-chloro-5-prop-2-enyl-6-pyridin-2-ylpyrimidine

InChI

InChI=1S/C12H10ClN3/c1-2-5-9-11(15-8-16-12(9)13)10-6-3-4-7-14-10/h2-4,6-8H,1,5H2

InChI Key

YXOMCSITRXPLDI-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(N=CN=C1Cl)C2=CC=CC=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 5-allyl-4,6-dichloropyrimidine (2 g) and 2-(tributylstannyl) pyridine (6.1 g) were dissolved in dry DMF (1.0 mL). The reaction mixture was degassed with nitrogen for 30 minute and Pd(PPh3)4 (615 mg) was added. The reaction mixture was again degassed with nitrogen for 20 minutes before being irradiated under microwave at 160° C. for 30 minutes. The reaction mixture was cooled to room temperature, filtered through a celite pad and washed with ethyl acetate (2×50 mL). The combined filtrate was washed with water (30 mL) and brine (30 mL). The organic layer was dried over anhydrous Na2SO4 and concentrated. The resulting residue was purified by column chromatography using EtOAc/hexane (0.4:9.6) as eluent to afford 5-allyl-4-chloro-6-(pyridin-2-yl)pyrimidine (1 g) as off white solid. 1H NMR (DMSO-d6): δ 3.80-3.82 (d, 2H), 4.83-4.89 (dd, 1H), 4.90-5.00 (dd, 1H), 5.82-5.88 (m, 1H), 7.53-7.57 (m, 1H), 7.90-8.04 (m, 2H), 8.69-8.71 (d, 1H), 9.0 (s, 1H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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